Cas no 87694-50-6 (Boc-L-leucine N'-Methoxy-N'-methylamide)

Boc-L-leucine N'-Methoxy-N'-methylamide structure
87694-50-6 structure
Product Name:Boc-L-leucine N'-Methoxy-N'-methylamide
Numero CAS:87694-50-6
MF:C13H26N2O4
MW:274.356544017792
MDL:MFCD00151875
CID:708900
Update Time:2025-11-01

Boc-L-leucine N'-Methoxy-N'-methylamide Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
    • Boc-L-leucine N,O-dimethylhydroxamide
    • Boc-L-leucine N'-Methoxy-N'-methylamide
    • Boc-l-leu-nme(ome)
    • Carbamic acid,N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]-, 1,1-dimethylethylester
    • tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate
    • N-(tert-Butoxycarbonyl)-L-leucine N′-Methoxy-N′-MethylaMide
    • 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-[(methoxymethylamino)carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
    • tert-Butyl [(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
    • tert-Butyl [(S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
    • MDL: MFCD00151875
    • Inchi: 1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m0/s1
    • Chiave InChI: IKRXSZUARJIXLZ-JTQLQIEISA-N
    • Sorrisi: [C@H](CC(C)C)(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 274.18900
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 9
  • Complessità: 298
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 1.9

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.460(lit.)
  • Punto di ebollizione: 235 ℃(lit.)
  • Punto di infiammabilità: 113℃(235℉)(lit.)
  • Indice di rifrazione: n20/D 1.454(lit.)
  • PSA: 67.87000
  • LogP: 2.33650
  • Solubilità: Non determinato

Boc-L-leucine N'-Methoxy-N'-methylamide Informazioni sulla sicurezza

Boc-L-leucine N'-Methoxy-N'-methylamide Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Boc-L-leucine N'-Methoxy-N'-methylamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY506-200mg
Boc-L-leucine N'-Methoxy-N'-methylamide
87694-50-6 98%
200mg
55.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY506-25g
Boc-L-leucine N'-Methoxy-N'-methylamide
87694-50-6 98%
25g
1619CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY506-1g
Boc-L-leucine N'-Methoxy-N'-methylamide
87694-50-6 98%
1g
113.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY506-5g
Boc-L-leucine N'-Methoxy-N'-methylamide
87694-50-6 98%
5g
404.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY506-20g
Boc-L-leucine N'-Methoxy-N'-methylamide
87694-50-6 98%
20g
1530.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N30690-5g
(S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
87694-50-6 98%
5g
¥331.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N30690-100g
(S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
87694-50-6 98%
100g
¥4489.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N30690-25g
(S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
87694-50-6 98%
25g
¥1186.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N30690-1g
(S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
87694-50-6 98%
1g
¥99.0 2024-07-19
TRC
B667840-1g
Boc-L-leucine N'-Methoxy-N'-methylamide
87694-50-6
1g
$ 150.00 2023-09-08

Boc-L-leucine N'-Methoxy-N'-methylamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  2 h, rt
Riferimento
Exploration of the carmaphycins as payloads in antibody drug conjugate anticancer agents
Almaliti, Jehad; et al, European Journal of Medicinal Chemistry, 2019, 161, 416-432

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane
Riferimento
1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting
Valverde, Ibai E.; et al, Angewandte Chemie, 2013, 52(34), 8957-8960

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1-Hydroxybenzotriazole ;  0 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 °C
1.4 0 °C
1.5 Reagents: 4-Methylmorpholine ;  0 °C; 0 °C → rt; 14 h, rt
Riferimento
Pyrrole-based scaffolds for turn mimics
Ko, Eunhwa; et al, Organic Letters, 2011, 13(5), 980-983

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  15 min, -40 °C; 3 h, -30 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Synthesis and antiproteasomal activity of novel O-benzyl salicylamide-based inhibitors built from leucine and phenylalanine
Jorda, Radek; et al, European Journal of Medicinal Chemistry, 2017, 135, 142-158

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 min, rt
1.2 Reagents: Guanidine hydrochloride Solvents: Ethanol ;  rt → 40 °C; 60 min, 35 - 40 °C
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  15 min, -40 °C; 3 h, -30 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Synthesis and antiproteasomal activity of novel O-benzyl salicylamide-based inhibitors built from leucine and phenylalanine
Jorda, Radek; et al, European Journal of Medicinal Chemistry, 2017, 135, 142-158

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Ethyl acetate
Riferimento
A convenient and versatile synthesis of chiral aliphatic and allylic amines
Saari, Walfred S.; et al, Synthesis, 1990, (6), 453-4

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells
Eising, Selma; et al, Bioconjugate Chemistry, 2018, 29(4), 982-986

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane
Riferimento
Synthesis of aldehydic peptides inhibiting renin
Fehrentz, Jean Alain; et al, International Journal of Peptide & Protein Research, 1985, 26(3), 236-41

Metodo di produzione 9

Condizioni di reazione
Riferimento
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine Solvents: Isopropanol
Riferimento
Continuous process improvement in the manufacture of carfilzomib, part 2: An improved process for synthesis of the epoxyketone warhead
Beaver, Matthew G. ; et al, Organic Process Research & Development, 2020, 24(4), 490-499

Boc-L-leucine N'-Methoxy-N'-methylamide Raw materials

Boc-L-leucine N'-Methoxy-N'-methylamide Preparation Products

Boc-L-leucine N'-Methoxy-N'-methylamide Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87694-50-6)Boc-L-leucine N'-Methoxy-N'-methylamide
Numero d'ordine:A862462
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:35
Prezzo ($):553.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87694-50-6)Boc-L-leucine N'-Methoxy-N'-methylamide
A862462
Purezza:99%
Quantità:100g
Prezzo ($):553.0
Email